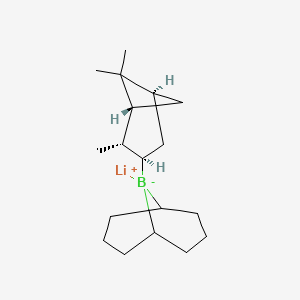

R-Alpine-Hydride

Description

The exact mass of the compound CID 23715571 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality R-Alpine-Hydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Alpine-Hydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWMZXHGVQUHN-UJMFPOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[B-]1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635782 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64081-12-5 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-Alpine-Hydrideâ?¢ Alpine-Hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

R-Alpine-Hydride: Mechanistic Insights and Protocols for Asymmetric Carbonyl Reduction

Executive Summary

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the rational design of chiral reducing agents. While neutral chiral boranes (e.g., Alpine-Borane) excel in the enantioselective reduction of aldehydes and acetylenic ketones, they often fail or proceed sluggishly with hindered aliphatic ketones due to competing dissociation pathways. R-Alpine-Hydride (Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride) bridges this gap. As a highly sterically demanding chiral trialkylborohydride ("ate" complex), it delivers a boron-bound hydride directly to the carbonyl carbon, making it a premier reagent for substrate-directed, diastereoselective reductions.

This whitepaper provides an authoritative guide on the structural chemistry, mechanistic causality, and validated experimental protocols for utilizing R-Alpine-Hydride in complex drug development workflows.

Structural Chemistry & Reactivity Profile

R-Alpine-Hydride (CAS: 64081-12-5) is commercially supplied as a 0.5 M solution in Tetrahydrofuran (THF). Structurally, it is derived from the hydroboration of α -pinene with 9-BBN, followed by treatment with a hydride source (such as tert-butyllithium or lithium aluminum hydride) to form the anionic borohydride complex[1].

Unlike its neutral precursor, R-Alpine-Hydride does not rely on a cyclic, six-membered transition state involving the transfer of a β -hydride from the pinanyl appendage. Instead, it functions as a true metal hydride. The massive steric bulk of the isopinocampheyl group and the rigid 9-BBN bicyclic framework act as a chiral wall, forcing the incoming carbonyl substrate into a highly specific trajectory. The presence of the lithium counterion ( Li+ ) is not merely a spectator; it actively participates in organizing the transition state by coordinating with Lewis basic sites on the substrate[2].

Mechanistic Pathways: The Causality of Stereocontrol

The efficacy of R-Alpine-Hydride is dictated by the subtle interplay between steric approach control (Felkin-Anh models) and metal-coordinated organization (Chelation control). Understanding why a specific stereoisomer forms allows researchers to rationally manipulate reaction conditions.

A. Chelation-Controlled Diastereoselectivity

In substrates possessing proximal heteroatoms (e.g., 1,n-hydroxy ketones or amino ketones), the lithium counterion of R-Alpine-Hydride can bridge the carbonyl oxygen and the adjacent heteroatom. This forms a rigid, conformationally locked bicyclic metal chelate.

As demonstrated by2[2], the reduction of 1,n-hydroxy ketones with R-Alpine-Hydride yields a profound preponderance of the anti diastereomer (up to 12:1 dr). The causality is clear: the lithium ion locks the substrate's conformation, and the immense steric bulk of the isopinocampheyl ligand forces hydride attack exclusively from the least hindered face of the rigidified chelate. Notably, executing this reaction in less coordinating solvents like CH2Cl2 (by diluting the commercial THF solution) enhances the lithium-substrate chelation by removing solvent competition[2].

Fig 1: Chelation-controlled stereochemical pathway of R-Alpine-Hydride.

B. Felkin-Anh Control in Non-Chelating Systems

When chelation is impossible or intentionally disrupted, R-Alpine-Hydride operates via purely steric, Felkin-Anh control. In the3[3], increasing the steric bulk of the boron ligands is critical. While smaller reagents yield poor selectivity, bulky reagents like NB-Enantride and Alpine-Hydride force the substrate into a strict Felkin-Anh transition state, heavily favoring the syn or anti product depending on the specific substrate geometry (achieving ratios up to 5:95)[3].

Comparative Efficacy Data

To select the appropriate reagent for a drug development campaign, one must compare R-Alpine-Hydride against its structural cousins. Data is summarized below based on historical hydride reduction literature[1][4][5].

| Reagent | Active Species | Primary Application | Stereocontrol Mechanism | Typical Performance |

| R-Alpine-Hydride | Chiral Borohydride (Ate) | Diastereoselective ketone reduction | Steric approach / Chelation | Up to 95:5 dr |

| Alpine-Borane | Chiral Borane (Neutral) | Aldehydes, acetylenic ketones | Cyclic 6-membered TS | 90–100% ee |

| NB-Enantride | Chiral Borohydride (Ate) | Straight-chain aliphatic ketones | Steric approach (Felkin-Anh) | >90% ee |

| L-Selectride | Achiral Borohydride (Ate) | Hindered ketones, conjugate reduction | Purely steric (equatorial attack) | High dr (Substrate dependent) |

Note: Alpine-Borane is notorious for slow reduction of standard ketones due to a competing dissociation pathway into α -pinene and 9-BBN, which ruins optical yields. R-Alpine-Hydride bypasses this dissociation entirely[1][5].

Self-Validating Experimental Protocols

The following protocol details the diastereoselective reduction of a functionalized ketone using R-Alpine-Hydride. It is designed as a self-validating system: physical observations at each step confirm the chemical integrity of the reaction.

Protocol: Cryogenic Diastereoselective Reduction of a Ketone

Reagents Required: Substrate (1.0 eq), R-Alpine-Hydride (0.5 M in THF, 1.5 eq), Anhydrous THF or CH2Cl2 , Methanol (for quench), 30%H2O2 and 3NNaOH (for oxidative workup).

Step 1: System Preparation & Substrate Solvation

-

Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

-

Dissolve the ketone substrate (1.0 mmol) in 5.0 mL of anhydrous solvent. Causality note: Use CH2Cl2 if maximizing lithium-chelation is desired; use THF for standard Felkin-Anh control.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Reagent Introduction

-

Using a gas-tight syringe, add R-Alpine-Hydride (3.0 mL, 1.5 mmol) dropwise down the side of the flask over 10 minutes.

-

Internal Validation: The solution must remain strictly homogeneous. The appearance of a white precipitate or cloudiness indicates moisture ingress and premature hydrolysis of the borohydride[6].

Step 3: Reaction Monitoring

-

Maintain the reaction at -78 °C. Stirring time varies (typically 2–4 hours).

-

Monitor via TLC (quench micro-aliquots in MeOH). Causality note: The extreme cryogenic temperature is non-negotiable; it maximizes the ΔΔG‡ between the competing diastereomeric transition states, ensuring high dr.

Step 4: Quench and Oxidative Cleavage

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of anhydrous Methanol (1.0 mL).

-

Internal Validation: Immediate, controlled effervescence (hydrogen gas evolution) must be observed[6]. This confirms that the active hydride was present in excess and the reagent had not degraded during storage.

-

Warm the solution to 0 °C. To remove the organoboron byproduct (which can streak on silica and complicate isolation), add 3N NaOH (2.0 mL) followed cautiously by 30%H2O2 (2.0 mL). Stir for 1 hour at room temperature.

-

Extract with diethyl ether ( 3×10 mL), wash with brine, dry over MgSO4 , and concentrate under reduced pressure.

Fig 2: Standard cryogenic Schlenk workflow for R-Alpine-Hydride reductions.

Safety and Handling Considerations

R-Alpine-Hydride is a highly reactive, water-sensitive organometallic reagent.

-

Hazard Classifications: It is classified under WGK 3 and carries Danger statements including EUH019 (May form explosive peroxides), H225 (Highly flammable liquid and vapor), and H260 (In contact with water releases flammable gases which may ignite spontaneously).

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Degradation is visually indicated by the loss of a clear solution and the buildup of pressure in the storage vessel.

-

Quantitative Analysis: The exact molarity of active hydride in aged batches can be determined via gas burette hydrolysis, measuring the volume of H2 gas evolved upon reaction with a glycerol/water/THF mixture[6].

Sources

synthesis of R-Alpine-Hydride from alpha-pinene

Title: Synthesis of R-Alpine-Hydride from α-Pinene: A Comprehensive Technical Guide

Executive Summary

R-Alpine-Hydride, formally known as lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride, is a premier chiral reducing agent utilized extensively in the asymmetric synthesis of complex pharmaceuticals and natural products, such as the potent immunosuppressant discodermolide ()[1],[2],[3]. Developed during the golden era of borane chemistry pioneered by Herbert C. Brown ()[4],[5], this sterically demanding reagent provides exceptional stereocontrol when reducing prochiral acyclic and cyclic ketones[6],[7]. This technical guide details the mechanistic causality, step-by-step synthesis, and self-validating analytical protocols required to synthesize R-Alpine-Hydride from the chiral pool precursor (+)-α-pinene.

Mechanistic Causality: Overcoming Steric Impedance

The synthesis of R-Alpine-Hydride is a two-phase process that elegantly exploits steric hindrance to achieve chemical selectivity.

Phase 1: Constructing the Chiral Scaffold The foundation of the reagent is built by the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) ()[1],[8]. 9-BBN is strategically selected because its rigid bicyclic framework prevents unwanted boron migration at elevated temperatures—a common failure mode in less constrained trialkylboranes ()[9]. The reaction yields R-Alpine-Borane, a trialkylborane where the bulky isopinocampheyl group serves as the chiral stereodirecting pocket.

Phase 2: The Hydride Transfer Conundrum Converting R-Alpine-Borane to its corresponding lithium borohydride (R-Alpine-Hydride) presents a significant thermodynamic and kinetic challenge. Trialkylboranes are generally strong Lewis acids; however, the immense steric bulk of the B-isopinocampheyl-9-BBN system physically blocks standard nucleophiles[9]. To achieve hydride transfer, two distinct mechanistic pathways can be employed:

-

The β-Hydride Elimination Pathway (t-BuLi): When tert-butyllithium (t-BuLi) is introduced at -78 °C, its tertiary carbanion is too bulky to form a stable covalent B-C bond (alkylation)[9],[10]. Instead, it forms a loose pre-covalent coordination complex. Upon slight warming, the t-butyl group undergoes a highly favored β-hydride elimination, transferring a hydride directly into the boron's empty p-orbital and releasing isobutylene gas[9].

-

The Activated Lithium Hydride Pathway: Commercial lithium hydride (LiH) is a dense, crystalline solid that is virtually inert toward highly hindered boranes ()[11]. However, "activated LiH"—generated in situ by the hydrogenation of n-butyllithium in tetrahydrofuran (THF)—precipitates as a highly dispersed, monomeric-like suspension[12]. This activated species possesses the surface area and reactivity required to directly add a hydride to R-Alpine-Borane, achieving quantitative conversion without the need for amine catalysts[12],[11].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process analytical validation. All procedures must be conducted under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques, as the reagents are highly moisture-sensitive and pyrophoric.

Protocol A: Synthesis of R-Alpine-Borane

-

Preparation: In an oven-dried, argon-purged 500 mL Schlenk flask, add 9-BBN (0.5 M solution in THF, 100 mmol)[8].

-

Addition: Dropwise add (+)-α-pinene (105 mmol, a slight 5% excess to ensure complete consumption of the borane) at room temperature.

-

Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) for 2 to 3 hours.

-

Analytical Validation: Monitor the reaction via ¹¹B NMR spectroscopy. The starting 9-BBN dimer exhibits a broad peak around +28 ppm. The reaction is complete when this peak disappears, replaced by a single resonance at approximately +80 ppm, characteristic of the trialkylborane (R-Alpine-Borane).

-

Isolation: Remove the THF under reduced pressure to yield R-Alpine-Borane as a thick, colorless to pale-yellow oil.

Protocol B: Conversion to R-Alpine-Hydride (t-BuLi Route)

-

Cooling: Dissolve the neat R-Alpine-Borane (100 mmol) in anhydrous THF (100 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Hydride Transfer: Slowly add t-BuLi (1.7 M in pentane, 100 mmol) dropwise via a syringe pump[10],[7]. The solution may turn pale yellow.

-

Elimination: Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 25 °C) for 1 to 2 hours[9]. Isobutylene gas will evolve; ensure the reaction vessel is properly vented through a mineral oil bubbler.

-

Analytical Validation: Conduct ¹¹B NMR analysis. The successful formation of the "ate" complex (R-Alpine-Hydride) is confirmed by the complete shift of the boron signal from +80 ppm to a doublet at approximately -15 ppm (due to B-H spin-spin coupling).

Quantitative Data & Analytics

The choice of hydride source drastically impacts the conversion efficiency of R-Alpine-Borane to R-Alpine-Hydride. The table below summarizes the kinetic and thermodynamic profiles of different reagents[12],[11],[9].

| Hydride Source | Reagent State | Reaction Temp | Time | Conversion to R-Alpine-Hydride | Primary Byproduct |

| Commercial LiH | Bulk Crystalline Solid | 25 °C | 24 h | < 5% | None |

| Activated LiH | In situ Nano-suspension | 25 °C | 24 h | > 99% | Butane (during prep) |

| tert-Butyllithium | 1.7 M Solution in Pentane | -78 °C to 25 °C | 2 h | > 99% | Isobutylene (Gas) |

Visualizations

Caption: Workflow for the synthesis of R-Alpine-Hydride from (+)-α-pinene and 9-BBN.

Caption: Mechanistic pathway of hydride transfer from tert-butyllithium to R-Alpine-Borane.

References

- Source: Google Patents (US6268537B1)

- Source: Google Patents (CA2456553A1)

-

Title: Stereocontrol between Remote Atom Centers in Acyclic Substrates. Anti Addition of Hydride to 1,5-, 1,6-, and 1,7-Hydroxy Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: The synthesis and chemistry of trialkylboranes Source: Science of Synthesis / Thieme Connect URL: [Link]

-

Title: Sixty Years of Hydride Reductions Source: ACS Symposium Series (Herbert C. Brown & P. V. Ramachandran) URL: [Link]

-

Title: 9-Borabicyclo[3.3.1]nonane, 0.5 M solution in THF Source: JSC Aviabor URL: [Link]

Sources

- 1. R-Alpine-Hydride | 64081-12-5 | Benchchem [benchchem.com]

- 2. CA2456553A1 - Compounds which mimic the chemical and biological properties of discodermolide - Google Patents [patents.google.com]

- 3. CA2393968A1 - Compounds which mimic the chemical and biological properties of discodermolide - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. dokumen.pub [dokumen.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 9-Borabicyclo[3.3.1]nonane, 0.5 M solution in THF | JSC Aviabor [jsc-aviabor.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. CA2456553A1 - Compounds which mimic the chemical and biological properties of discodermolide - Google Patents [patents.google.com]

- 11. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]

- 12. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]

The Core Mechanism of R-Alpine-Hydride Reduction: A Technical Guide for Asymmetric Synthesis

Introduction: The Pursuit of Chirality with R-Alpine-Hydride

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure alcohols, are fundamental building blocks in the pharmaceutical and fine chemical industries.[1] The enantioselective reduction of prochiral ketones presents a direct and powerful strategy for accessing these valuable synthons.[2] Among the arsenal of chiral reducing agents, R-Alpine-Hydride, the trivial name for the lithium hydride adduct of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, has emerged as a significant tool. This guide provides an in-depth exploration of the core mechanistic principles governing R-Alpine-Hydride reductions, offering insights into the factors that dictate its stereoselectivity and practical guidance for its application.

The Reagent: Structure and Preparation

R-Alpine-Hydride is prepared from (+)-α-pinene, a readily available chiral terpene. The synthesis involves the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with a hydride source, typically lithium aluminum hydride.[3][4] The resulting reagent possesses a rigid bicyclic structure inherited from both the pinane and 9-BBN frameworks, which is crucial for establishing a highly organized and sterically demanding chiral environment.

A related and often-discussed reagent is R-Alpine-Borane®, which is B-3-pinanyl-9-borabicyclo[3.3.1]nonane itself.[5] While Alpine-Hydride involves a formal hydride adduct, the term is sometimes used interchangeably in literature with Alpine-Borane, which can also effect reduction via a transfer hydrogenation mechanism.[6][7]

The Mechanism of Asymmetric Reduction: A Tale of Steric Control

The enantioselectivity of R-Alpine-Hydride reduction is rooted in a highly organized, six-membered transition state. The reduction is understood to proceed via an intramolecular transfer of a hydride from the borane complex to the carbonyl carbon of the substrate.[6]

The key steps of the mechanism are as follows:

-

Coordination: The Lewis acidic boron atom of the R-Alpine-Hydride reagent coordinates to the oxygen atom of the prochiral ketone. This coordination activates the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[6][8]

-

Hydride Transfer via a Boat-Like Transition State: The crucial hydride transfer occurs from the C-3 position of the isopinocampheyl group (derived from α-pinene) to the activated carbonyl carbon. This transfer proceeds through a highly ordered, six-membered, boat-like transition state.[6][9]

The stereochemical outcome is dictated by the steric interactions within this transition state. The bulky isopinocampheyl group of the R-Alpine-Hydride creates a significant steric bias. To minimize non-bonded interactions, the larger (RL) and smaller (RS) substituents on the prochiral ketone orient themselves in a preferred manner. The larger substituent preferentially occupies a pseudo-equatorial position to avoid steric clash with the pinane framework, while the smaller substituent occupies a pseudo-axial position. This specific orientation directs the hydride transfer to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[6][9]

A competing, non-selective pathway can occur through the dehydroboration of Alpine-Borane to 9-BBN and α-pinene, where the achiral 9-BBN can then reduce the ketone, leading to a decrease in enantioselectivity.[6]

Figure 1: Logical workflow of R-Alpine-Hydride reduction.

Factors Influencing Enantioselectivity

The success of an R-Alpine-Hydride reduction is highly dependent on several experimental parameters. Understanding and controlling these factors is critical to achieving high enantiomeric excess (e.e.).

| Factor | Effect on Enantioselectivity | Rationale |

| Temperature | Lower temperatures generally lead to higher e.e. | At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of the major enantiomer. Higher temperatures can also increase the rate of the competing dehydroboration-reduction pathway.[4] |

| Solvent | Non-coordinating solvents like THF are commonly used. | The choice of solvent can influence the aggregation state of the reagent and the stability of the transition state. |

| Substrate Structure | A significant steric difference between the two substituents on the carbonyl is crucial for high e.e. | The greater the steric differentiation (RL vs. RS), the more effective the chiral recognition in the transition state. Acetylenic ketones are often excellent substrates due to the linear and sterically undemanding nature of the alkyne group.[4][10] |

| Reagent Purity | High enantiomeric purity of the starting (+)-α-pinene is essential. | The enantiomeric purity of the final alcohol product is directly limited by the enantiomeric purity of the chiral reagent.[3] |

Experimental Protocol: A Representative Case

The following protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone using R-Alpine-Hydride, based on established methodologies.[3][6]

I. Preparation of R-Alpine-Hydride Reagent (in situ)

-

To a dry, nitrogen-purged flask equipped with a magnetic stirrer and a reflux condenser, add a 0.5 M solution of 9-BBN in THF.[3]

-

Add a slight excess (e.g., 1.1 equivalents) of freshly distilled (+)-α-pinene.[3]

-

Heat the solution to reflux for 4 hours to ensure the complete formation of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane).[3]

-

Cool the solution to room temperature. The reagent is now ready for the reduction step.

II. Asymmetric Reduction

-

Cool the flask containing the R-Alpine-Borane solution to 0 °C in an ice bath.

-

Slowly add the prochiral ketone (1 equivalent) to the stirred solution. An initial exothermic reaction may be observed.[6]

-

Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC is recommended). Reaction times can vary from hours to days depending on the substrate's reactivity.[11]

III. Workup and Purification

-

After the reaction is complete, quench any excess borane by the careful addition of an aldehyde, such as propionaldehyde, and stir for 1 hour.[6]

-

Add aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide (Caution: exothermic reaction).[6]

-

Stir the mixture until the oxidation is complete.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography or distillation.

Figure 2: Experimental workflow for R-Alpine-Hydride reduction.

Applications in Drug Development

The ability to generate enantiomerically pure alcohols makes R-Alpine-Hydride reduction a valuable tool in the synthesis of complex, biologically active molecules. For instance, this methodology has been applied to the synthesis of the sex pheromone of the Japanese beetle, (R)-(-)-(Z)-5-tetradecen-4-olide, where it was used to introduce the key chiral center with essentially perfect optical purity.[5] Such stereocontrol is often critical for the desired pharmacological activity of a drug candidate.

Conclusion

R-Alpine-Hydride stands as a testament to the power of rationally designed chiral reagents in asymmetric synthesis. Its efficacy is derived from a well-defined, sterically controlled transition state that allows for the predictable and highly enantioselective reduction of a range of prochiral ketones. For researchers and professionals in drug development, a thorough understanding of the mechanistic underpinnings and practical considerations of this reagent is crucial for its successful application in the synthesis of complex chiral molecules. By carefully controlling reaction conditions and selecting appropriate substrates, R-Alpine-Hydride can be a reliable and powerful method for accessing valuable enantiopure secondary alcohols.

References

- (r)-( + )-1-octyn-3-ol - Organic Syntheses Procedure.

- Enantioselective Reduction of Ketones - Organic Reactions.

- ASYMMETRIC SYNTHESIS-II.

- B-3-Pinanyl-9-borabicyclo[3.3.

- Enantioselective Reduction of Prochiral Ketones: A Technical Guide - Benchchem.

- Enantioselective Reduction of Ketones.

- Enantioselective reduction of ketones - Wikipedia.

- Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as C

- (S)-Alpine Borane: A Technical Guide to the Mechanism of Asymmetric Reduction - Benchchem.

- The boron approach to asymmetric synthesis - SciSpace.

- Reduction with Hydride Reagents - Wordpress.

- Application Notes and Protocols: (S)-Alpine-Borane in Natural Product Total Synthesis - Benchchem.

- Application Notes and Protocols: High Enantioselectivity with (S)-Alpine-Borane - Benchchem.

- Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)

- 9-Borabicyclo(3.3.1)nonane - Wikipedia.

- Super Hydrides. - DTIC.

- Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles - Dalal Institute.

- 9-borabicyclo[3.3.1]nonane dimer - Organic Syntheses Procedure.

- Enantioselective Organocatalytic Hydride Reduction - Macmillan Group.

- Reductions by the Alumino- and Borohydrides in Organic Synthesis.

- Alpine borane - Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alpine borane - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Midland Alpine Borane Reduction: A Technical Guide to Asymmetric Synthesis

Introduction: The Quest for Chirality in Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. The two enantiomers of a chiral molecule can exhibit remarkably different pharmacological effects, with one providing therapeutic benefits while the other might be inactive or even toxic. This reality has propelled the development of asymmetric synthesis, a field dedicated to producing single enantiomers of chiral compounds. Among the myriad of methods developed, the enantioselective reduction of prochiral ketones to chiral alcohols stands as a cornerstone transformation, providing access to valuable chiral building blocks.[1][2] This guide delves into the discovery, mechanism, and practical application of a landmark reaction in this field: the Midland Alpine Borane reduction.

The Genesis of a Powerful Tool: Discovery and Development

The late 1970s marked a significant advancement in asymmetric synthesis with the work of Professor M. Mark Midland.[2][3] Building upon the foundational research in organoborane chemistry, Midland and his colleagues developed a novel chiral organoborane reagent, B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane®.[1][4][5] This reagent is prepared through the hydroboration of the readily available natural product, α-pinene, with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][4][6] The inherent chirality of α-pinene is thus transferred to the borane reagent, enabling it to differentiate between the enantiotopic faces of a prochiral ketone during the reduction process.[3]

The Core Mechanism: A Tale of Steric Control

The enantioselectivity of the Midland Alpine Borane reduction is rooted in a highly organized, six-membered boat-like transition state.[4][7][8] The reaction proceeds through a coordinated sequence of events:

-

Coordination: The Lewis acidic boron atom of Alpine-Borane® coordinates to the oxygen atom of the carbonyl substrate. This activation step renders the carbonyl carbon more electrophilic and sets the stage for the subsequent hydride transfer.[1][9]

-

Hydride Transfer: A key feature of this reduction is the intramolecular transfer of a hydride from the C-3 position of the isopinocampheyl group to the activated carbonyl carbon.[9] This transfer is not from the boron atom itself, but rather from the chiral ligand.

-

Stereochemical Dictation: The stereochemical outcome is dictated by the steric interactions within the boat-like transition state. The bulky isopinocampheyl group of the Alpine-Borane® creates a sterically demanding environment, forcing the substituents of the ketone to adopt a conformation that minimizes steric clash.[7][10] The larger substituent on the ketone preferentially orients itself away from the bulky isopinocampheyl moiety, thereby exposing one face of the carbonyl to the intramolecular hydride transfer.[8]

-

Product Formation: The initial product is a borinic ester, which upon workup with reagents like alkaline hydrogen peroxide or ethanolamine, liberates the desired chiral alcohol.[3][9]

Visualizing the Mechanism

Caption: The mechanistic pathway of the Midland Alpine Borane reduction.

Substrate Scope and Performance: A Quantitative Look

The Midland Alpine Borane reduction has proven to be particularly effective for the enantioselective reduction of certain classes of prochiral ketones, most notably α,β-acetylenic ketones.[4][11] The steric differentiation between the two substituents on the carbonyl group is a crucial factor for achieving high enantioselectivity.[1] For ketones where the two substituents have significantly different steric bulk, excellent enantiomeric excesses (e.e.) can be achieved.

| Substrate | Product | Yield (%) | e.e. (%) |

| 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | 86 | >95 |

| 1-Phenyl-1-propyn-3-one | (R)-1-Phenyl-2-propyn-1-ol | - | >95 |

| Benzaldehyde-1-d | (S)-(+)-Benzyl-1-d alcohol | - | ~100 |

| 2-Butanone | (R)-(-)-2-Butanol | - | Low |

| Acetophenone | (R)-(+)-1-Phenylethanol | - | Low |

Data compiled from various sources.[4][11] Yields and e.e. values can vary based on reaction conditions and the purity of the reagent.

The Challenge of Less Reactive Ketones

While highly effective for specific substrates, the reduction of many aralkyl and dialkyl ketones with Alpine-Borane® under standard conditions is often slow and results in low optical yields.[11][12] This is attributed to a competing dissociation of the Alpine-Borane® into its components, 9-BBN and α-pinene. The achiral 9-BBN can then reduce the ketone in a non-selective manner, leading to a racemic product and thus diminishing the overall enantioselectivity.[9][11][12]

To overcome this limitation, two primary strategies have been developed:

-

High Pressure: Performing the reaction under high hydrostatic pressures (e.g., 6000 atm) has been shown to significantly enhance both the reaction rate and the enantioselectivity for less reactive ketones.[11][13][14]

-

Neat or Concentrated Conditions: Running the reduction neat (without solvent) or in concentrated solutions also leads to improved optical yields for many ketones.[11]

Experimental Protocol: Asymmetric Reduction of an α,β-Acetylenic Ketone

This protocol provides a representative example for the asymmetric reduction of 1-octyn-3-one using (+)-Alpine-Borane®.

Materials

-

(+)-Alpine-Borane® (0.5 M solution in THF)

-

1-Octyn-3-one

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanolamine

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Experimental Workflow

Caption: A step-by-step workflow for the asymmetric reduction of an α,β-acetylenic ketone.

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip a dry, round-bottom flask with a magnetic stir bar.

-

Substrate Preparation: In the flask, dissolve the α,β-acetylenic ketone (e.g., 10 mmol) in 10 mL of anhydrous THF.[1]

-

Reagent Addition: While stirring at room temperature (25°C), add the (+)-Alpine-Borane® solution (e.g., 22 mL of a 0.5 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe over a period of 10 minutes.[1]

-

Reaction Monitoring: Stir the reaction mixture at 25°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting ketone. For many acetylenic ketones, the reaction is complete within 2-4 hours.[1]

-

Quenching: After the reaction is complete, quench the excess Alpine-Borane® by the addition of a small amount of ethanolamine.[7]

-

Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by distillation under reduced pressure or by silica gel column chromatography.[1][7]

-

Analysis: Determine the final yield of the purified alcohol. The enantiomeric excess (e.e.) should be determined using a standard method such as chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR or GC.[1]

Conclusion and Future Outlook

The discovery of the Midland Alpine Borane reduction represents a significant milestone in the field of asymmetric synthesis. It provided a practical and highly enantioselective method for the reduction of specific classes of prochiral ketones, contributing to the broader toolkit available to synthetic chemists. While newer catalytic methods, such as those employing oxazaborolidine catalysts (CBS reduction), have emerged and offer advantages in terms of atom economy, the Midland reduction remains a valuable and reliable method, particularly for the synthesis of propargylic alcohols.[3][15][16] The principles of steric control and intramolecular hydride transfer that underpin this reaction continue to inform the design of new and improved asymmetric reagents and catalysts. The ongoing exploration of organoboron chemistry promises to yield even more powerful and selective tools for the synthesis of enantiomerically pure compounds, which are essential for advancements in medicine and materials science.[11]

References

-

Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Alpine borane - Grokipedia. (n.d.). Retrieved March 8, 2026, from [Link]

- Midland, M. M. (1983). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 55(11), 1769-1776.

-

Midland, M. M., McLoughlin, J. I., & Gabriel, J. (1989). Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry, 54(7), 1597–1602. [Link]

- Ortiz-Marciales, M., et al. (2007). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Tetrahedron Letters, 48(33), 5799–5802.

-

Alpine borane - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

- Soai, K., Oyamada, H., & Nonaka, T. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675.

-

Midland, M. M., McLoughlin, J. I., & Gabriel, J. (1989). ChemInform Abstract: Asymmetric Reductions of Prochiral Ketones with B-3-Pinanyl-9-borabicyclo(3.3.1)nonane (Alpine-Borane) at Elevated Pressures. ChemInform, 20(29). [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. [Link]

- Midland, M. M. (1989). Asymmetric reductions with organoborane reagents. Chemical Reviews, 89(7), 1553-1561.

-

Midland reduction | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

- Singleton, D. A., et al. (2016). Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes. Journal of the American Chemical Society, 138(10), 3449–3459.

- Enantioselective Reduction of Ketones. (n.d.). Retrieved March 8, 2026, from a course website of the University of Calgary.

- Dhar, D. N. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–18). American Chemical Society.

-

Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment by Observation of the Disappearance of the Carbonyl n - ScholarWorks@UARK. (n.d.). Retrieved March 8, 2026, from [Link]

- Midland, M. M., Greer, S., Tramontano, A., & Zderic, S. A. (1979). Chiral trialkylborane reducing agents. Preparation of 1-deuterio primary alcohols of high enantiomeric Purity. Journal of the American Chemical Society, 101(9), 2352–2355.

- Mark Midland - Google Scholar. (n.d.).

-

Baylor Chemistry Researchers Synthesize New Groundbreaking Compound. (2022, December 15). Baylor University. [Link]

- Cushman, J. C. (2002). Induction of Crassulacean acid metabolism by water limitation. Plant, Cell & Environment, 25(2), 283–293.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Alpine borane - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

R-Alpine-Hydride (CAS 64081-12-5): A Comprehensive Technical Guide to Stereoselective Reductions in Drug Development

Executive Summary

In the landscape of asymmetric synthesis and drug development, the precise control of stereogenic centers is paramount. R-Alpine-Hydride (Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride), identified by CAS Number 64081-12-5 , stands out as a highly specialized, sterically demanding chiral reducing agent. Derived from α -pinene and 9-BBN, this reagent bridges the gap between smaller hydrides (like Superhydride) and exceptionally bulky agents (like NB-Enantride).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic reagent descriptions. Here, we will dissect the causality behind the stereochemical outcomes of R-Alpine-Hydride reductions, explore its critical applications in synthesizing complex pharmaceutical intermediates, and establish a self-validating experimental protocol to ensure reproducible, high-fidelity results in your laboratory.

Physicochemical Profile & Reagent Specifications

Before deploying R-Alpine-Hydride in sensitive synthetic pathways, it is critical to understand its physical parameters. The reagent is highly moisture- and oxygen-sensitive, typically supplied as a 0.5 M solution in anhydrous Tetrahydrofuran (THF).

Table 1: Physicochemical Properties of R-Alpine-Hydride

| Parameter | Specification |

| Chemical Name | Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride |

| CAS Number | 64081-12-5 |

| Molecular Formula | C₁₈H₃₂BLi |

| Molecular Weight | 266.20 g/mol |

| Physical Form | Liquid (0.5 M solution in THF) |

| Density | 0.919 g/mL at 25 °C |

| Optical Activity | [α]D20 +8.5° |

| PubChem Substance ID | 24853721 |

Data supported by commercial reagent specifications (;1[1]).

Mechanistic Insights: Causality in Stereocontrol

The efficacy of R-Alpine-Hydride does not stem solely from its chiral α -pinene moiety; it is fundamentally driven by the interplay between the lithium cation, the substrate's structural topology, and the solvent environment.

Chelation vs. Felkin-Anh Control

When reducing prochiral ketones, the lithium ion acts as a critical Lewis acid. Its role dictates the transition state:

-

Bicyclic Chelation Control: In substrates with remote heteroatoms (e.g., 1,5- or 1,6-hydroxy ketones), the lithium ion coordinates simultaneously with the carbonyl oxygen and the remote hydroxyl/amino group. This forms a rigid bicyclic metal complex. The immense steric bulk of the isopinocampheyl group then forces the hydride to attack exclusively from the less hindered face, yielding exceptional anti diastereoselectivity (2[2]).

-

Open Transition State (Felkin-Anh): In the absence of coordinating groups, or when highly solvating solvents like THF dominate the lithium coordination sphere, the reaction defaults to Felkin-Anh control. Here, stereoselectivity is governed purely by the steric differentiation of the alpha-substituents on the substrate (3[3]).

Mechanistic divergence of R-Alpine-Hydride reductions based on substrate chelation.

The Solvent Causality

Solvent selection is not arbitrary; it actively participates in the transition state. Research demonstrates that switching from THF to CH₂Cl₂ can dramatically alter stereoselectivity. CH₂Cl₂ solvates the substrate to a lesser extent than THF, thereby promoting intramolecular hydrogen bonding and stronger internal chelation, which often enhances anti stereocontrol in acyclic systems (4[4]).

Quantitative Stereoselectivity Data

To illustrate the reagent's efficacy, Table 2 summarizes the quantitative outcomes of R-Alpine-Hydride (and its S-enantiomer) across various complex substrates. Notice how the solvent and substrate structure directly dictate the diastereomeric ratio (d.r.).

Table 2: Comparative Stereoselectivity of Alpine-Hydride Reductions

| Substrate Type | Reagent | Solvent | Temp | Anti:Syn Ratio | Reference Mechanism |

| 1,5-hydroxy ketone | R-Alpine-Hydride | CH₂Cl₂ | -78 °C | 10:1 | Chelation Control[4] |

| 1,6-hydroxy ketone (N-mesitylmethyl) | R-Alpine-Hydride | CH₂Cl₂ | -78 °C | 22:1 | Chelation Control[4] |

| N-Boc γ -keto ester | (S)-Alpine-Hydride | THF | -78 °C | 5:95 (Syn favored) | Felkin-Anh Control[3] |

| N-Boc γ -keto ester | (R)-Alpine-Hydride | THF | -78 °C | 13:78 (Syn favored) | Felkin-Anh Control[3] |

Self-Validating Experimental Protocol

In drug development, a protocol must be a self-validating system. This means incorporating built-in analytical checkpoints to confirm reagent integrity, reaction completion, and stereochemical fidelity before proceeding to the next synthetic step.

Methodology: Stereoselective Reduction of a Prochiral Ketone

Phase 1: Reagent Integrity Check (Validation Point 1) Causality: R-Alpine-Hydride degrades upon exposure to trace moisture, losing active hydride concentration.

-

Withdraw a 0.5 mL aliquot of the commercial R-Alpine-Hydride (0.5 M in THF).

-

Perform a rapid gas-evolution titration against standard iodine or active hydrogen to confirm the molarity is ≥ 0.48 M. Do not proceed if degraded.

Phase 2: Reaction Setup & Execution Causality: Cryogenic temperatures (-78 °C) are mandatory to suppress background, non-selective hydride transfer pathways. 3. In an oven-dried, argon-purged Schlenk flask, dissolve the prochiral ketone (1.0 equiv, e.g., 0.4 mmol) in anhydrous THF or CH₂Cl₂ (10 mL, depending on desired chelation state). 4. Cool the solution to -78 °C using a dry ice/acetone bath. 5. Add R-Alpine-Hydride (1.1 equiv, 0.44 mmol, 0.88 mL of 0.5 M solution) dropwise over 10 minutes via a syringe pump to prevent localized temperature spikes. 6. Stir the reaction at -78 °C for 1 to 2 hours.

Phase 3: In-Process Monitoring (Validation Point 2) 7. Quench a 10 μ L micro-aliquot in methanol and analyze via TLC or LC-MS. Ensure >95% consumption of the starting ketone. If incomplete, stir for an additional hour.

Phase 4: Quenching and Isolation Causality: Quenching must occur at -78 °C. Allowing the unquenched reaction to warm can lead to reversible hydride transfer, destroying the established enantiomeric/diastereomeric excess. 8. Quench the reaction strictly at -78 °C by the slow addition of water or methanol (2 mL). 9. Remove the cooling bath and allow the mixture to warm to room temperature. 10. Partition the mixture between diethyl ether and H₂O. Extract the aqueous layer twice with ether. 11. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 5: Stereochemical Validation (Validation Point 3) 12. Before column chromatography, analyze the crude mixture via Chiral HPLC or ¹H-NMR (using chiral shift reagents if necessary) to determine the true diastereomeric or enantiomeric excess. This proves that the workup did not artificially enrich the product ratio.

Step-by-step self-validating experimental workflow for R-Alpine-Hydride mediated reduction.

References

-

Maryanoff, B. E., et al. (1996). Remote Acyclic Diastereocontrol in Hydride Reductions of 1,n-Hydroxy Ketones. Journal of Organic Chemistry (ACS Publications). 2

-

Benchchem. R-Alpine-Hydride | 64081-12-5. 5

-

Maryanoff, B. E., et al. Stereocontrol between Remote Atom Centers in Acyclic Substrates. Anti Addition of Hydride to 1,5-, 1,6-, and 1,7-Hydroxy Ketones. Journal of Organic Chemistry (ACS Publications). 4

-

Sigma-Aldrich. R-Alpine-Hydride 0.5M THF 64081-12-5.

-

ChemicalBook. (2025). LITHIUM B-ISOPINOCAMPHEYL-9-BORABICYCLO[3.3.1]NONYL HYDRIDE | 64081-12-5. 1

-

ACS Publications. (2002). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry. 3

Sources

Unlocking Stereocontrol: The Boat-Like Transition State in Alpine-Borane Reductions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of asymmetric organic synthesis, the precise stereoselective reduction of prochiral ketones to enantiopure secondary alcohols is a critical transformation for pharmaceutical development. Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), developed by H.C. Brown and M.M. Midland, remains a cornerstone reagent for this purpose 1. While many boron-mediated reactions rely on standard chair-like transition states, the Midland reduction is uniquely defined by its highly organized, boat-like transition state .

This whitepaper provides an advanced mechanistic breakdown of why this boat conformation occurs, how it dictates enantioselectivity, and how to execute a self-validating experimental protocol to maximize chemical yields and enantiomeric excess (ee).

Mechanistic Foundations: The Midland Reduction

The asymmetric reduction of carbonyls using Alpine-Borane is fundamentally a transfer hydrogenation process rather than a standard hydroboration. The reagent is synthesized via the hydroboration of α -pinene with 9-BBN, meaning the boron atom lacks a free hydride 2. Instead, the formal hydride is transferred from the C-3 position of the isopinocampheyl group to the carbonyl carbon 3.

The reaction initiates with the Lewis acidic boron atom coordinating to the oxygen of the prochiral ketone. This coordination activates the carbonyl carbon, rendering it highly electrophilic and setting the stage for the intramolecular hydride transfer 4.

Mechanistic pathway of the Midland reduction highlighting the boat-like transition state.

Conformational Rigidity: Why a Boat-Like Transition State?

In standard aldol additions or allylborations, six-membered transition states typically adopt a Zimmerman-Traxler chair conformation to minimize torsional strain. However, the Midland reduction defies this norm, proceeding strictly through a boat-like transition state 2.

The Causality of the Boat Conformation

This geometric anomaly is driven by the severe conformational constraints of the reagent itself:

-

Rigidity of the 9-BBN Backbone: The 9-BBN moiety is a bridged bicyclic system. It lacks the rotational freedom of acyclic dialkylboranes.

-

Cis-Relationship: The hydride to be transferred and the boron atom are held in a rigid cis relationship on the pinanyl group 2.

-

Steric Avoidance: Forcing this system into a chair conformation would cause catastrophic steric clashes between the ketone substituents and the gem-dimethyl bridge of the pinanyl group, as well as the 9-BBN ring. The boat conformation is the only geometry that allows adequate orbital overlap for the hydride transfer while minimizing these severe steric penalties.

Stereoelectronic Differentiation

Within this boat-like framework, the stereochemical outcome is dictated by how the ketone's substituents arrange themselves. To minimize steric clash with the massive isopinocampheyl group, the larger substituent of the ketone ( RL ) is forced into the equatorial position , pointing outward. Conversely, the smaller substituent ( RS ) occupies the axial position 5. This rigid spatial locking ensures that the hydride is delivered exclusively to one face of the carbonyl, generating the chiral alcohol with exceptional enantioselectivity.

Substrate Scope and the Dehydroboration Pitfall

The effectiveness of Alpine-Borane is highly dependent on the steric profile of the substrate. The reagent excels with acetylenic ketones (e.g., α,β -alkynyl ketones) and aldehydes. The linear, sp-hybridized alkyne group is sterically undemanding in one dimension, allowing it to fit perfectly into the axial position of the boat transition state, maximizing steric differentiation without slowing down the reaction 1.

The Pitfall: If both substituents on the ketone are bulky (e.g., aliphatic branched ketones), the activation energy for the transition state becomes too high, and the reaction stalls. When this occurs, a competing non-selective dehydroboration pathway takes over. The Alpine-Borane dissociates into α -pinene and 9-BBN. The liberated, achiral 9-BBN then rapidly reduces the ketone, resulting in a racemic mixture and destroying the enantiomeric excess 3.

Quantitative Substrate Performance

| Substrate Type | Example Compound | Chemical Yield (%) | Enantiomeric Excess (% ee) |

| Acetylenic Ketone | 1-Octyn-3-one | 86% | 86% (>95% corrected)* 1 |

| Aryl Alkynyl Ketone | 4-Phenyl-3-butyn-2-one | 90% | 80 - 99% 6 |

| Deuterated Aldehyde | Benzaldehyde-1-d | ~100% | 98 - 100% 1 |

| Aliphatic Ketone | 2-Octanone | Low | Low (Due to dissociation) |

*Corrected for the optical purity of the starting enantiopure α -pinene precursor.

Self-Validating Experimental Protocol: Asymmetric Reduction

To ensure high enantioselectivity and prevent the dehydroboration side-reaction, the experimental workflow must be strictly controlled. The following protocol incorporates built-in causality and validation checkpoints to ensure a robust, self-validating system.

Step-by-step experimental workflow for asymmetric ketone reduction using Alpine-Borane.

Step-by-Step Methodology

Step 1: Preparation & Reaction Setup

-

Action: Assemble flame-dried glassware under a strict Nitrogen or Argon atmosphere. Add a 0.5 M solution of (S)-Alpine-Borane in THF and cool to 0 °C 7.

-

Causality: Organoboranes are highly sensitive to moisture. Water will prematurely hydrolyze the reagent, destroying its reducing capacity.

-

Validation Checkpoint: The system must hold positive inert gas pressure without any internal fogging.

Step 2: Hydride Transfer

-

Action: Add the prochiral ketone (e.g., 1-octyn-3-one) dropwise at 0 °C. Once added, warm the reaction to room temperature and stir for approximately 8 hours 3.

-

Causality: The initial Lewis acid-base coordination is exothermic, necessitating the 0 °C starting temperature. However, warming to room temperature is required to provide the activation energy necessary to traverse the highly organized, sterically demanding boat-like transition state.

-

Validation Checkpoint: Monitor the reaction via Gas Chromatography (GC). The complete disappearance of the starting ketone peak confirms the successful formation of the borinic ester intermediate [[3]]().

Step 3: Reagent Quenching

-

Action: Add freshly distilled propionaldehyde (excess) and stir for 1 hour at room temperature 3.

-

Causality: Propionaldehyde acts as a sterically unhindered, sacrificial electrophile. It reacts rapidly with any unreacted Alpine-Borane, liberating α -pinene and preventing unwanted side reactions or violent exotherms during the subsequent oxidative workup.

-

Validation Checkpoint: A mild exotherm upon addition indicates the successful scavenging of the excess reagent.

Step 4: Oxidative Workup

-

Action: Add 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% H2O2 . Allow the oxidation to proceed for 3 hours at 40 °C 3.

-

Causality: The product of the hydride transfer is a robust borinic ester 4. Alkaline hydrogen peroxide is required to oxidatively cleave the B-O bond, liberating the free chiral alcohol and converting the boron moiety into water-soluble borate salts.

-

Validation Checkpoint: The cessation of gas evolution and the distinct separation of clear aqueous and organic layers indicate complete oxidation 7.

Step 5: Isolation and Characterization

-

Action: Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3x volume), combine organic layers, dry over anhydrous MgSO4 , and concentrate under reduced pressure 7.

-

Validation Checkpoint: Determine the final enantiomeric excess (% ee) via chiral GC, HPLC, or NMR using a chiral solvating agent 7.

References

-

[1] Alpine borane - Grokipedia. Available at:

-

[3] (S)-Alpine Borane: A Technical Guide to the Mechanism of Asymmetric Reduction - Benchchem. Available at:

-

[7] Application Notes and Protocols: High Enantioselectivity with (S)-Alpine-Borane - Benchchem. Available at:

-

[2] Enantioselective Reduction of Ketones - University of Windsor. Available at:

-

[4] Application Notes and Protocols for (S)-Alpine Borane Reactions - Benchchem. Available at:

-

[5] Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment - ScholarWorks@UARK. Available at:

-

[6] A Boron-Oxygen Transborylation Strategy for the Asymmetric Reduction of Ketones - ChemRxiv. Available at:

Sources

Methodological & Application

Application Note & Protocol: Strategic Quenching of Excess R-Alpine-Hydride® with Propionaldehyde in Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Control in Asymmetric Reductions

R-Alpine-Hydride®, a registered trademark for B-(R)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a cornerstone reagent in modern asymmetric synthesis, prized for its ability to deliver high enantioselectivity in the reduction of prochiral ketones and aldehydes.[1] The efficacy of this reagent is rooted in a sterically demanding, rigid bicyclic framework derived from (R)-α-pinene, which orchestrates a highly stereocontrolled hydride transfer to the carbonyl carbon.[1] However, the very reactivity that makes R-Alpine-Hydride® a powerful tool also necessitates a carefully planned and executed quenching strategy. Excess hydride reagent remaining after the complete consumption of the substrate can interfere with downstream processing, compromise product purity, and pose safety hazards during workup. This document provides a detailed protocol and the underlying scientific rationale for the strategic quenching of excess R-Alpine-Hydride® using propionaldehyde, a method designed to neutralize the reactive hydride in a controlled and predictable manner.

The Chemistry of Quenching: A Mechanistic Perspective

The quenching of a metal hydride is fundamentally a nucleophilic addition reaction.[2][3] The hydride ion (H⁻), delivered from the organoborane complex, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4]

Why Propionaldehyde?

The choice of propionaldehyde as a quenching agent is deliberate and offers several advantages:

-

High Reactivity: Aldehydes are generally more reactive towards nucleophilic attack than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. This ensures a rapid and complete reaction with the excess R-Alpine-Hydride®.

-

Volatile Byproducts: The product of the quenching reaction, propanol, and the corresponding borinic ester are relatively volatile and can be easily removed during standard purification procedures like distillation or chromatography.

-

Minimal Stereochemical Complications: While the reduction of propionaldehyde by R-Alpine-Hydride® will produce chiral 1-propanol, this is a small, simple molecule that is typically easy to separate from a more complex, high-value drug intermediate.

The reaction proceeds via a six-membered, boat-like transition state, a hallmark of Midland reductions, where the boron coordinates to the carbonyl oxygen, activating it for intramolecular hydride transfer.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with in-process checks to ensure complete quenching and a safe workup.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| R-Alpine-Hydride® solution | Reagent | Major Chemical Supplier | Ensure the molarity is accurately known. |

| Propionaldehyde | Anhydrous | Major Chemical Supplier | Freshly distilled if necessary. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | For reaction solvent. |

| Methanol | Anhydrous | Major Chemical Supplier | For final workup. |

| Diethyl Ether | Anhydrous | Major Chemical Supplier | For extraction. |

| Saturated aq. NH₄Cl | For workup. | ||

| Anhydrous MgSO₄ | For drying. | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major Chemical Supplier | For reaction monitoring. |

Reaction Monitoring and Quenching Workflow

The following diagram illustrates the logical flow of the reaction and quenching process.

Caption: Workflow for asymmetric reduction and subsequent quenching.

Detailed Procedure

Note: This procedure assumes the asymmetric reduction of a substrate has been completed.

-

Reaction Completion Check: Before quenching, ensure the starting material has been completely consumed by an appropriate analytical method (e.g., TLC, GC, or LCMS). This is a critical self-validating step to prevent unnecessary addition of the quenching agent.

-

Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is a crucial safety measure to control the exothermic reaction between R-Alpine-Hydride® and propionaldehyde.

-

Stoichiometry of Quenching: Calculate the moles of excess R-Alpine-Hydride®. A common practice is to use 1.5 to 2.0 equivalents of propionaldehyde relative to the excess hydride. This ensures a complete and rapid quench.

-

Addition of Propionaldehyde: Slowly add the calculated amount of propionaldehyde dropwise to the cooled, stirred reaction mixture. A rapid addition can lead to an uncontrolled exotherm and potential side reactions.

-

Quenching Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring the Quench: The completion of the quenching can be monitored by TLC (disappearance of the reactive hydride can sometimes be inferred by the stability of the reaction mixture to protic solvents on the TLC plate) or, more definitively, by ¹¹B NMR spectroscopy. In ¹¹B NMR, R-Alpine-Hydride® exhibits a characteristic chemical shift around δ 87 ppm.[5] The disappearance of this signal indicates complete consumption of the hydride.

Workup Procedure

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

-

Extraction: Dissolve the residue in diethyl ether. Slowly and carefully add saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as flash column chromatography or distillation.

Safety and Handling

-

R-Alpine-Hydride®: This reagent is air and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). It is also flammable.

-

Propionaldehyde: This is a flammable liquid with a low boiling point. Handle in a well-ventilated fume hood.

-

Quenching Reaction: The reaction of hydrides with aldehydes is exothermic. Always cool the reaction mixture before adding the quenching agent and add it slowly.

Visualizing the Chemical Transformation

The following diagram illustrates the reaction of excess R-Alpine-Hydride® with propionaldehyde.

Caption: Chemical transformation during the quenching process.

References

- BenchChem. (2025). Application Notes and Protocols for (S)-Alpine Borane Reactions. BenchChem.

- University of Michigan. (2006, March 7). Chem 263: Aldehydes and Ketones.

- Lumen Learning. Organic Chemistry II: 20.2. Addition of hydride reducing agents.

- Hulet, R. (2021, February 3). 5: Using a hydride reagent on an aldehyde or ketone [Video]. YouTube.

- LibreTexts. (2025, January 19). 19.

- OrgoSolver. Ester to Aldehyde (DIBAL-H, -78 C).

- Metal Hydride Reduction. (n.d.).

- University of Calgary. Ch17: Hydride Reduction of Aldehydes and Ketones.

- BenchChem. (2025). Technical Support Center: Managing Competitive Reduction in Alpine-Borane Reactions. BenchChem.

Sources

application of R-Alpine-Hydride in natural product synthesis

Application Note: Advanced Stereoselective Carbonyl Reductions in Natural Product Synthesis Using R-Alpine-Hydride

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Paradigm

In the landscape of asymmetric natural product synthesis, achieving precise stereocontrol over highly congested or remote stereocenters remains a formidable challenge. R-Alpine-Hydride (Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride) has emerged as a premier chiral reducing agent capable of overriding inherent substrate biases.

Unlike its neutral counterpart, Alpine-Borane, R-Alpine-Hydride is an anionic, nucleophilic borohydride equipped with a lithium counterion[1]. This structural distinction is the mechanistic cornerstone of its utility: the lithium ion acts as a powerful Lewis acid, coordinating with remote heteroatoms (such as free hydroxyl or amino groups) on the substrate. This coordination forms a rigid, bicyclic metal-chelate transition state. Once locked in this conformation, the massive steric bulk of the isopinocampheyl ligand forces hydride delivery exclusively from the least hindered face, resulting in exceptional diastereoselectivity[2].

Caption: Mechanistic divergence of R-Alpine-Hydride reductions based on substrate coordination potential.

Applications in Natural Product Synthesis

Remote Stereocontrol in Acyclic Systems (Polyketide Fragments)

Synthesizing 1,5-, 1,6-, and 1,7-diols is a frequent requirement in macrolide and polyketide synthesis. Standard reducing agents often fail to relay stereochemical information across such long, flexible carbon chains. R-Alpine-Hydride solves this by utilizing the aforementioned lithium-chelation mechanism. In the reduction of acyclic δ

- and ϵ -hydroxy ketones, R-Alpine-Hydride provides exceptionally high anti stereoselectivity (up to 22:1 anti:syn). The causality here is strictly dependent on the presence of a free, coordinating heteroatom; masking the hydroxyl or amino group drastically erodes the diastereomeric ratio (dr) by preventing the formation of the rigid bicyclic transition state[2].

Overriding Substrate Bias in Spirocyclic Alkaloids (Pinnaic Acid & Halichlorine)

In highly congested cyclic systems, reagent control must often overpower the substrate's inherent Felkin-Anh trajectory. During the total synthesis of the marine alkaloid Pinnaic Acid , Danishefsky’s group utilized Alpine-Hydride to establish the critical C17 stereocenter on a sterically demanding 6-azaspiro[4.5]decane skeleton. The massive steric footprint of the borane complex allowed the researchers to dictate the stereochemical outcome of the ketone reduction, successfully yielding the desired C17 configuration and enabling the formal synthesis of the natural product[3].

Diastereoselective Reduction of Marine Amino Alcohols (Amaminol A)

Amaminols are cytotoxic bicyclic aminoalcohols. During the total synthesis of Amaminol A, researchers required a highly syn-selective reduction of a complex amino ketone intermediate. While standard boron reductants strongly favored the anti-isomer due to inherent substrate control, the introduction of the bulky chiral (S)-Alpine-Hydride successfully reversed the selectivity toward the syn-product. This demonstrates the reagent's capacity to disrupt standard chelation models through sheer steric dominance[4].

Quantitative Stereocontrol Data

The following table summarizes the causal relationship between substrate architecture, chelation potential, and the resulting stereoselectivity when using R-Alpine-Hydride at -78 °C.

| Substrate Architecture | Coordinating Group | Transition State Model | Major Diastereomer | Anti:Syn Ratio |

| 1,5-Hydroxy Ketone | Free -OH | Bicyclic Li-Chelate | Anti | 10:1 |

| 1,6-Hydroxy Ketone | Free -OH | Bicyclic Li-Chelate | Anti | 12:1 |

| 1,6-Amino Ketone | Free -NH (N-mesitylmethyl) | Bicyclic Li-Chelate | Anti | 22:1 |

| 1,7-Hydroxy Ketone | Free -OH | Loose Li-Chelate | Anti | 3:1 |

| N-Boc-Amino Ketone | Protected (Boc) | Felkin-Anh (Steric) | Syn | 5:95 |

Data synthesized from remote stereocontrol studies[2] and dipeptidomimetic reductions[5].

Standardized Experimental Protocol: Self-Validating Low-Temperature Reduction

To ensure reproducibility, this protocol is designed as a self-validating system . It incorporates specific causality-driven steps and in-process checkpoints to guarantee stereochemical fidelity.

Caption: Step-by-step self-validating workflow for R-Alpine-Hydride reductions.

Materials Required:

-

R-Alpine-Hydride (0.5 M solution in THF)[1]

-

Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

-

10% Aqueous Citric Acid solution.

-

Flame-dried glassware purged with Argon.

Step-by-Step Methodology:

-

System Initialization (Moisture Exclusion): Purge a flame-dried Schlenk flask with Argon. Add the required volume of R-Alpine-Hydride (0.5 M in THF, typically 1.1 to 1.5 equivalents).

-

Causality: R-Alpine-Hydride is water-reactive. Trace moisture will prematurely hydrolyze the reagent, destroying the lithium counterion necessary for chelation control.

-

-

Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Causality: The massive steric bulk of the isopinocampheyl ligand requires ultra-low temperatures to maximize the energy difference between the competing diastereomeric transition states.

-

-

Substrate Introduction: Dissolve the ketone substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the R-Alpine-Hydride over 10–15 minutes down the side of the flask.

-

Reaction Maturation: Stir the reaction at -78 °C. Typical reaction times range from 1 to 4 hours depending on steric hindrance.

-

Quenching (Critical Step): Quench the reaction at -78 °C by the slow addition of 10% aqueous citric acid, then allow the mixture to warm to room temperature.

-

Causality: Citric acid safely decomposes the reactive lithium borohydride complex without generating highly basic conditions (unlike NaOH/H2O2 workups). Basic conditions can rapidly epimerize sensitive α -chiral centers in natural product intermediates[5].

-

-

Self-Validation Checkpoint (In-Process NMR):

-

Extract a 1 mL aliquot of the organic phase, dry over MgSO 4 , and concentrate under reduced pressure.

-

Analyze the crude residue via 1 H NMR. Locate the distinct carbinol methine protons (typically shifting between 3.5–4.0 ppm).

-

Validation Logic: A calculated dr of >10:1 confirms that the lithium-chelated transition state was successfully maintained. If the dr is <5:1, it indicates competing Felkin-Anh control, often caused by trace moisture disrupting the lithium coordination sphere prior to hydride transfer. Do not proceed to bulk chromatography until this metric is verified.

-

-

Isolation: Partition the bulk mixture between diethyl ether and brine. Dry the organic layer (MgSO 4 ), concentrate, and purify via flash column chromatography.

References

-

Stereocontrol between Remote Atom Centers in Acyclic Substrates. Anti Addition of Hydride to 1,5-, 1,6-, and 1,7-Hydroxy Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Asymmetric total synthesis strategies of halichlorine and pinnaic acid Source: RSC Advances (RSC Publishing) URL:[Link]

-

Total Synthesis of Amaminol A: Establishment of the Absolute Stereochemistry Source: Organic Letters (ACS Publications) URL:[Link]

-

Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

large-scale asymmetric reduction with R-Alpine-Hydride

Application Note: Large-Scale Asymmetric Reduction Using R-Alpine-Hydride Mechanistic Insights, Scale-Up Engineering, and Downstream Processing for Enantiopure Alcohols

Executive Summary & Scope

The synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones is a cornerstone of pharmaceutical manufacturing. While neutral Alpine-Borane is effective for highly reactive substrates (e.g., aldehydes, acetylenic ketones), it often exhibits sluggish kinetics and poor enantiomeric excess (ee) when applied to sterically demanding or electronically deactivated aliphatic/aralkyl ketones.

R-Alpine-Hydride (Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride) overcomes these limitations[1]. By forming a lithium "ate" complex, the hydride donor capacity is vastly accelerated. Furthermore, the presence of the lithium cation acts as an internal Lewis acid, rigidly organizing the transition state to deliver exceptional stereocontrol. This application note details the mechanistic rationale, large-scale engineering considerations, and a self-validating standard operating procedure (SOP) for utilizing R-Alpine-Hydride at the multi-kilogram scale.

Mechanistic Rationale & Stereochemical Models

The superiority of R-Alpine-Hydride in complex reductions—such as the conversion of 1,n-hydroxy ketones to anti-diols—is rooted in a chelation-controlled mechanism [2].

Unlike uncoordinated reductions that rely solely on steric bulk for facial selectivity, the lithium cation in R-Alpine-Hydride coordinates simultaneously with the substrate's carbonyl oxygen and adjacent heteroatoms (e.g., a remote hydroxyl group). This coordination forms a rigid bicyclic metal chelate [2]. Once locked into this highly ordered conformation, the bulky isopinocampheyl group of the reagent blocks one face of the carbonyl, forcing the hydride to attack exclusively from the less hindered face (Re or Si, depending on the substrate's pre-existing stereocenters). This results in exceptional anti-stereoselectivity (often >12:1 anti:syn) that cannot be achieved with standard borohydrides[2].

Fig 1: Chelation-controlled hydride transfer mechanism via a bicyclic metal transition state.

Large-Scale Reaction Engineering

Transitioning R-Alpine-Hydride from the bench to a pilot-plant reactor introduces three critical engineering challenges that dictate the protocol's design:

-